molecular formula C14H11ClN2O2 B14333777 2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one CAS No. 106089-52-5

2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one

Cat. No.: B14333777
CAS No.: 106089-52-5
M. Wt: 274.70 g/mol
InChI Key: DIXPKYLMLGZSCG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 3,6-dimethyl-4-hydroxycoumarin in the presence of a base, followed by cyclization with hydrazine hydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one include other pyrano-pyrazole derivatives such as:

Properties

106089-52-5

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4-one

InChI

InChI=1S/C14H11ClN2O2/c1-8-7-12-13(14(18)19-8)9(2)17(16-12)11-5-3-10(15)4-6-11/h3-7H,1-2H3

InChI Key

DIXPKYLMLGZSCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(C(=C2C(=O)O1)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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